molecular formula C28H29F3N4O4S3 B11527330 N,N-diethyl-4-[(2Z)-3-[2-(4-sulfamoylphenyl)ethyl]-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

N,N-diethyl-4-[(2Z)-3-[2-(4-sulfamoylphenyl)ethyl]-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide

Cat. No.: B11527330
M. Wt: 638.8 g/mol
InChI Key: RHPRZWZZASYHNL-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-[(2Z)-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a sulfonamide group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Properties

Molecular Formula

C28H29F3N4O4S3

Molecular Weight

638.8 g/mol

IUPAC Name

4-[2-[4-[4-(diethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C28H29F3N4O4S3/c1-3-34(4-2)42(38,39)25-14-10-21(11-15-25)26-19-40-27(33-23-7-5-6-22(18-23)28(29,30)31)35(26)17-16-20-8-12-24(13-9-20)41(32,36)37/h5-15,18-19H,3-4,16-17H2,1-2H3,(H2,32,36,37)

InChI Key

RHPRZWZZASYHNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-[(2Z)-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the thiazole ring, the introduction of the sulfonamide group, and the attachment of the trifluoromethyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-[(2Z)-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-[(2Z)-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-4-[(2Z)-3-[2-(4-AMINOPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE
  • N,N-DIETHYL-4-[(2Z)-3-[2-(4-HYDROXYPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE

Uniqueness

The unique combination of functional groups in N,N-DIETHYL-4-[(2Z)-3-[2-(4-SULFAMOYLPHENYL)ETHYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-4-YL]BENZENE-1-SULFONAMIDE gives it distinct chemical and biological properties, setting it apart from similar compounds. Its trifluoromethyl group, in particular, can enhance its stability and bioactivity.

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